molecular formula C19H28O3 B1326207 8-oxo-8-(4-n-pentylphenyl)octanoic acid CAS No. 898791-51-0

8-oxo-8-(4-n-pentylphenyl)octanoic acid

Cat. No.: B1326207
CAS No.: 898791-51-0
M. Wt: 304.4 g/mol
InChI Key: LQQCCDGLVVIQDL-UHFFFAOYSA-N
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Description

8-oxo-8-(4-n-pentylphenyl)octanoic acid is a useful research compound. Its molecular formula is C19H28O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

8-oxo-8-(4-pentylphenyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-2-3-6-9-16-12-14-17(15-13-16)18(20)10-7-4-5-8-11-19(21)22/h12-15H,2-11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQCCDGLVVIQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645429
Record name 8-Oxo-8-(4-pentylphenyl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-51-0
Record name η-Oxo-4-pentylbenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxo-8-(4-pentylphenyl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Troubleshooting & Optimization

Resolving solubility problems of 8-oxo-8-(4-n-pentylphenyl)octanoic acid in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Chromatographic Anomalies in HPLC

Status: Active Ticket Type: Method Development / Troubleshooting Chemical Profile: Lipophilic Carboxylic Acid (


)
Support Tier:  Level 3 (Senior Application Scientist)[1]

Introduction: The Amphiphilic Trap

Welcome to the technical support hub for 8-oxo-8-(4-n-pentylphenyl)octanoic acid .

If you are visiting this page, you are likely experiencing one of three critical failures:

  • Pressure Spikes: Immediate system over-pressure upon injection.

  • Peak Distortion: Fronting, splitting, or severe tailing.[2]

  • Non-Linearity: Poor recovery at high concentrations due to precipitation.

The Root Cause: This molecule presents a classic "Amphiphilic Trap." The n-pentylphenyl tail renders it highly hydrophobic (Lipophilic), while the carboxylic acid head (


) and keto group provide polarity. In standard Reversed-Phase (RP) HPLC, these competing properties create a narrow window for solubility.

This guide provides the protocols to stabilize this molecule in your system.

Module 1: Sample Preparation & Diluent Strategy

Current Status: User reports precipitation inside the injector needle or column head.

The "Strong Solvent" Effect

The most common error is dissolving the sample in 100% strong solvent (e.g., DMSO, THF, or Methanol) while using a weak initial mobile phase (e.g., 95% Water).

Mechanism: When the bolus of strong solvent hits the aqueous mobile phase, the local solubility drops instantaneously. The hydrophobic pentylphenyl tail drives the molecule to aggregate, precipitating out of solution before it enters the column.

Protocol A: The "Sandwich" Diluent Method

Do not use pure organic solvents. You must match the diluent to your starting gradient conditions.

ParameterRecommendationRationale
Primary Solvent Acetonitrile (ACN)Prevents

interactions common with Methanol/Phenyl groups.[1]
Modifier 10-20% Water (Buffered)Pre-wets the acid group, preventing shock upon injection.
Additives 0.1% Formic AcidMaintains the acid in non-ionized form, matching the mobile phase.
Vial Type Amber Glass (Silanized)CRITICAL. This molecule adsorbs to plastic (PP) vials.
Visual Troubleshooting: Diluent Selection

DiluentStrategy Start Sample Preparation SolubilityCheck Is sample soluble in Initial Mobile Phase? Start->SolubilityCheck DirectInject Direct Injection (Ideal) SolubilityCheck->DirectInject Yes StrongSolvent Requires Strong Solvent (DMSO/THF)? SolubilityCheck->StrongSolvent No PrecipitationRisk HIGH RISK: Precipitation at Interface StrongSolvent->PrecipitationRisk Yes HybridDiluent Protocol: Hybrid Diluent 50% ACN / 50% Water PrecipitationRisk->HybridDiluent InjectionVol Reduce Injection Volume (< 5 µL) HybridDiluent->InjectionVol InjectionVol->DirectInject

Figure 1: Decision logic for preventing on-column precipitation.

Module 2: Mobile Phase Engineering

Current Status: User reports peak tailing or retention time drift.

The pH Conflict

The carboxylic acid group (


) dictates the chromatography.
  • pH > 6.0: The molecule is ionized (COO-).[1] It is more soluble but elutes too fast (low retention) on C18 and may interact with silanols (tailing).

  • pH < 3.0: The molecule is neutral (COOH). It is highly retained and hydrophobic. This is the preferred mode , but it increases precipitation risk.

Protocol B: The "High-Organic" Gradient

Standard 5-95% gradients often fail because the molecule does not elute until ~80% organic, by which time the peak is broad.

Optimized Gradient Parameters:

ParameterSettingTechnical Note
Mobile Phase A Water + 0.1% Formic AcidLow pH keeps the acid protonated (neutral).[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over MeOH to reduce back-pressure.[1]
Start %B 50% or higher Starting at 5% B causes the molecule to "stick" to the column head immediately.
Column Temp 40°C - 50°CHigher temp increases solubility and mass transfer, sharpening the peak.
Stationary Phase C8 or Phenyl-HexylC18 may be too retentive.[1] Phenyl-Hexyl offers

selectivity for the phenyl ring.[1]

Module 3: System Recovery (Cleaning)

Current Status: User reports high back-pressure even without a column.

If you have injected this molecule in a pure aqueous environment, it has likely precipitated in the Needle Seat or Injector Valve .

Protocol C: The "Chaotropic" Wash

Water will not remove this residue. You need a solvent capable of breaking hydrophobic aggregates.

  • Remove the Column: Install a union connector.

  • Prepare Wash Solvent: 50% Isopropanol (IPA) / 50% Acetonitrile.

    • Why IPA? It has higher viscosity and stronger elution strength for lipids than ACN.

  • Execute Wash:

    • Flow: 0.5 mL/min.

    • Temp: 50°C (if possible).

    • Duration: 30 minutes.[3]

  • Verify: Re-connect column and check pressure ripple.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Methanol instead of Acetonitrile? A: Yes, but be cautious. The pentylphenyl group is bulky. Methanol is a protic solvent and has higher viscosity. This often leads to higher back-pressure and broader peaks due to slower mass transfer compared to ACN (aprotic).[1]

Q2: My peak is splitting. Is it the column? A: Likely not. Peak splitting with this molecule is usually "Solvent Mismatch." If your sample is in 100% ACN and you inject 10 µL into a 50% ACN stream, the center of the sample plug travels faster than the edges, causing a split. Solution: Reduce injection volume to 2 µL or match the diluent to the mobile phase.

Q3: Why is my linearity curve flattening at high concentrations? A: Solubility limit. You are saturating the mobile phase.

  • Check: Is the area count consistent?

  • Fix: Switch to a 272 nm detection wavelength (phenyl absorption) to reduce sensitivity if the detector is saturating, or simply dilute the sample.

Visualizing the Workflow

The following diagram illustrates the complete optimization loop for this specific lipophilic acid.

OptimizationLoop cluster_Chem Chemistry Adjustment cluster_Phys Physical Adjustment Input Problem: Poor Solubility/Shape pH Adjust pH < 3.0 (Suppress Ionization) Input->pH Solvent Switch to ACN (Reduce Viscosity) pH->Solvent Temp Increase Temp (40-50°C) Solvent->Temp Col Switch Column (C8 or Phenyl) Temp->Col Result Stable Method Col->Result

Figure 2: Step-by-step optimization workflow for lipophilic acids.

References

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Agilent Technologies. (2011).[4] Analysis of carbohydrates, alcohols, and organic acids - Agilent Hi-Plex Columns. Technical Note. Available at: [Link][1]

  • PubChem. (2025).[5] Octanoic Acid (C8H16O2) - Chemical Properties and pKa Data. National Library of Medicine. Available at: [Link][1]

Sources

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